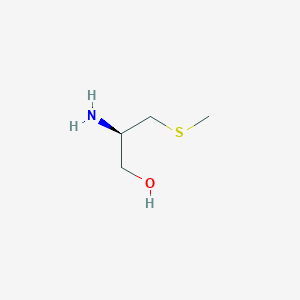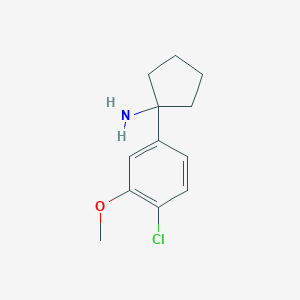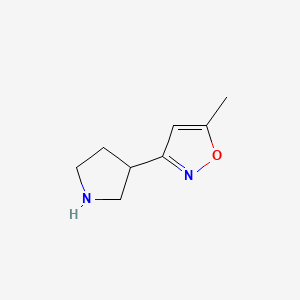
5-Methyl-3-(pyrrolidin-3-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(pyrrolidin-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The incorporation of the pyrrolidinyl group enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(pyrrolidin-3-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or enamines. One common method is the base-promoted [3+2] cycloaddition reaction. For instance, nitrile oxides can be generated in situ from oximes and reacted with alkynes to form the isoxazole ring .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature. For example, using triethylamine as a base in the cycloaddition reaction can produce the desired isoxazole without the need for toxic metals .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3-(pyrrolidin-3-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-3-(pyrrolidin-3-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 3-Methyl-5-(pyrrolidin-3-yl)isoxazole
- 5-Methyl-3-(2-pyrrolidinyl)isoxazole
- 4-Iodo-5-methyl-isoxazole
Comparison: 5-Methyl-3-(pyrrolidin-3-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit higher potency or selectivity for certain biological targets. The presence of the pyrrolidinyl group at the 3-position, in particular, enhances its interaction with biological molecules, making it a valuable compound in drug discovery .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-methyl-3-pyrrolidin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(10-11-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3 |
Clave InChI |
PERGRWDBRZNJPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


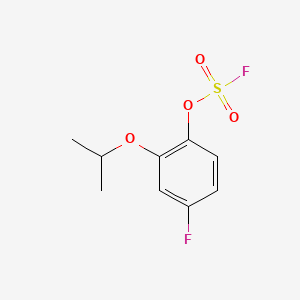
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)

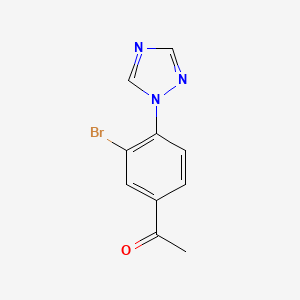
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)



